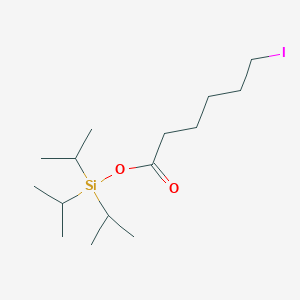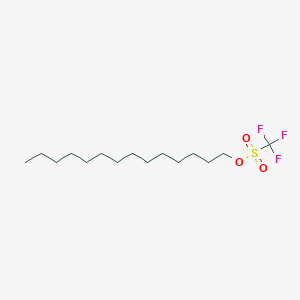![molecular formula C22H19F3O B14266656 4-[2-(4-Ethoxyphenyl)ethyl]-2,4',6-trifluoro-1,1'-biphenyl CAS No. 137489-13-5](/img/structure/B14266656.png)
4-[2-(4-Ethoxyphenyl)ethyl]-2,4',6-trifluoro-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(4-Ethoxyphenyl)ethyl]-2,4’,6-trifluoro-1,1’-biphenyl is a complex organic compound characterized by its unique structure, which includes ethoxyphenyl and trifluorobiphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Ethoxyphenyl)ethyl]-2,4’,6-trifluoro-1,1’-biphenyl typically involves multiple steps, starting from simpler aromatic compounds. One common approach is the Friedel-Crafts alkylation, where an ethoxyphenyl group is introduced to a biphenyl structure. This is followed by selective fluorination to achieve the trifluoro substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(4-Ethoxyphenyl)ethyl]-2,4’,6-trifluoro-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
4-[2-(4-Ethoxyphenyl)ethyl]-2,4’,6-trifluoro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism by which 4-[2-(4-Ethoxyphenyl)ethyl]-2,4’,6-trifluoro-1,1’-biphenyl exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[2-(4-Methoxyphenyl)ethyl]-2,4’,6-trifluoro-1,1’-biphenyl
- 4-[2-(4-Tert-butylphenyl)ethyl]-2,4’,6-trifluoro-1,1’-biphenyl
Uniqueness
4-[2-(4-Ethoxyphenyl)ethyl]-2,4’,6-trifluoro-1,1’-biphenyl is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions compared to similar compounds with different substituents .
Eigenschaften
CAS-Nummer |
137489-13-5 |
|---|---|
Molekularformel |
C22H19F3O |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
5-[2-(4-ethoxyphenyl)ethyl]-1,3-difluoro-2-(4-fluorophenyl)benzene |
InChI |
InChI=1S/C22H19F3O/c1-2-26-19-11-5-15(6-12-19)3-4-16-13-20(24)22(21(25)14-16)17-7-9-18(23)10-8-17/h5-14H,2-4H2,1H3 |
InChI-Schlüssel |
QHCUCZODUOLGKI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)CCC2=CC(=C(C(=C2)F)C3=CC=C(C=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-[(Propylazanediyl)bis(methylene)]bis(2,6-di-tert-butylphenol)](/img/structure/B14266575.png)









![2-{[2,3-Bis(nitrooxy)propyl]carbamoyl}phenyl acetate](/img/structure/B14266632.png)



